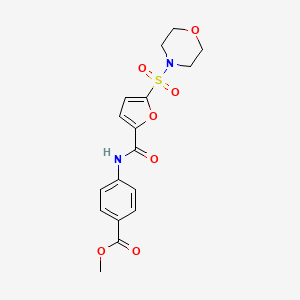

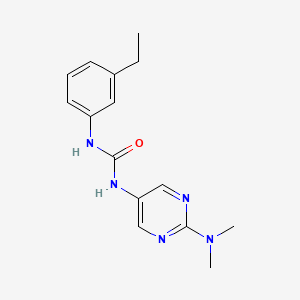

2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with carboxylic acid chloride and thiosemicarbazide followed by thermal cyclization . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions, including S-alkylation using different activated halogenated compounds in a basic medium .科学的研究の応用

Synthesis of Novel Derivatives

Compounds similar to “2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid” have been used in the synthesis of novel derivatives. For instance, a novel 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde was synthesized as a bisulfite adduct . This process involved S-alkylation using a halogenated acetal and cesium carbonate .

Biological Activity

1,2,4-triazoles and their substituted and fused derivatives have received considerable attention due to their economic importance, including as compounds with biological activity . They have been used in drugs such as Fluconazole, Alprazolam, and many more . The number and nature of the substituents or of the fused heterocycles allow a wide range of biological activities of 1,2,4-triazoles, some of them being: antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Pharmaceutical Applications

Nitrogen-containing heterocycles, such as 1,2,4-triazoles, have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .

Material Sciences

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They also have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Anticancer Activities

Among the different heterocyclic compounds, 1,2,4-triazoles attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

作用機序

Target of Action

Compounds containing the 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-ylthio)-2-phenylacetic acid, are known to interact with a variety of enzymes and receptors . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects .

Biochemical Pathways

1,2,4-triazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazole derivatives .

Result of Action

Based on the known activities of related 1,2,4-triazole derivatives, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

Action Environment

It is known that the biological activity of 1,2,4-triazole derivatives can be influenced by their chemical structure and the presence of different substituents .

将来の方向性

特性

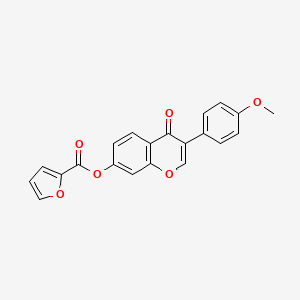

IUPAC Name |

2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-9(15)8(7-4-2-1-3-5-7)16-10-11-6-12-13-10/h1-6,8H,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYOJXIOCFFONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-cyclohexylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2716993.png)

![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)

![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)

![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)